4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide

Catalog No.
S13480690
CAS No.
187221-43-8
M.F
C13H18FN3O
M. Wt
251.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide

CAS Number

187221-43-8

Product Name

4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide

IUPAC Name

4-fluoro-N-(2-piperazin-1-ylethyl)benzamide

Molecular Formula

C13H18FN3O

Molecular Weight

251.30 g/mol

InChI

InChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18)

InChI Key

CSEZVRZPXNBVSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC=C(C=C2)F

4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide is a specialized, bifunctional building block widely utilized in the synthesis of central nervous system (CNS) therapeutics, particularly 5-HT and dopamine receptor ligands. Structurally, it combines a metabolically robust 4-fluorobenzamide moiety with a basic piperazine ring via a precise two-carbon (ethyl) linker. This pre-assembled core provides a highly reactive secondary amine for downstream N-alkylation or cross-coupling, while the para-fluoro substitution effectively blocks oxidative degradation pathways [1]. For procurement teams and synthetic chemists, sourcing this exact intermediate eliminates the need for multi-step, low-yield late-stage amide couplings and ensures high purity and reproducibility in the development of neuroactive multi-target directed ligands (MTDLs) [2].

Substituting 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide with its non-fluorinated counterpart (N-(2-(piperazin-1-yl)ethyl)benzamide) introduces severe metabolic liabilities, specifically rapid CYP450-mediated hydroxylation at the unprotected para-position of the aromatic ring, which drastically reduces the in vivo half-life of the final API [1]. Furthermore, attempting to substitute the ethyl linker with a propyl or butyl chain alters the spatial distance between the hydrogen-bonding amide and the basic piperazine nitrogen, typically resulting in a 10- to 20-fold drop in target receptor binding affinity due to entropic penalties [2]. From a process chemistry perspective, building this motif step-by-step rather than procuring the pre-assembled intermediate leads to competing side reactions during late-stage coupling, reducing overall synthetic yields by up to 40% and increasing purification costs [3].

Metabolic Stability via Para-Fluoro Substitution

The presence of the para-fluoro substituent in CAS 187221-43-8 fundamentally alters the metabolic profile of downstream derivatives compared to non-fluorinated analogs. In standard human liver microsome (HLM) assays, APIs derived from the 4-fluoro building block exhibit significantly reduced intrinsic clearance, as the strongly electronegative fluorine atom blocks CYP3A4/CYP2D6-mediated aromatic hydroxylation [1]. This strategic halogenation extends the half-life of the final compound, making the fluorinated intermediate essential for viable oral drug candidates.

Evidence DimensionIn vitro intrinsic clearance (CL_int) in human liver microsomes
Target Compound DataDownstream APIs derived from 4-Fluoro intermediate: < 15 μL/min/mg
Comparator Or BaselineAPIs derived from non-fluorinated benzamide intermediate: > 65 μL/min/mg
Quantified Difference> 4-fold reduction in metabolic clearance
ConditionsHLM assay, 37°C, 1 mM NADPH, 30 min incubation

Procuring the fluorinated intermediate directly addresses late-stage pharmacokinetic failures, ensuring the final API maintains therapeutic plasma levels.

Ethyl Linker and Receptor Affinity

The two-carbon (ethyl) linker in 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide establishes a precise ~3.0 Å distance between the amide carbonyl and the basic piperazine nitrogen. This geometry is highly conserved in potent 5-HT2A and D2 receptor antagonists. Expanding the linker to a propyl chain introduces excessive conformational flexibility, which incurs a severe entropic penalty upon receptor binding and disrupts critical hydrogen bonding networks within the orthosteric site [1].

Evidence DimensionBinding affinity (Ki) at 5-HT2A / D2 receptors for resulting ligands
Target Compound DataEthyl-linked derivatives (from CAS 187221-43-8): Ki = 1.2 - 3.5 nM
Comparator Or BaselinePropyl-linked derivatives: Ki = 18.5 - 45.0 nM
Quantified Difference10- to 15-fold loss in binding affinity with longer linkers
ConditionsRadioligand binding assay, cloned human receptors expressed in CHO cells

Buyers must prioritize the ethyl-linked intermediate to guarantee the high nanomolar potency required for competitive CNS drug candidates.

Process Yields with Pre-Assembled Amide Core

Utilizing the pre-assembled 4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide core allows chemists to focus solely on the functionalization of the secondary piperazine amine via straightforward SN2 alkylation or Buchwald-Hartwig amination. Conversely, adopting a late-stage amide coupling approach (reacting a functionalized piperazine-ethylamine with 4-fluorobenzoic acid) often results in competing side reactions, incomplete conversions, and difficult chromatographic separations, severely depressing the overall yield [1].

Evidence DimensionOverall yield of the final two synthetic steps
Target Compound DataPre-assembled intermediate route: 82-88% yield
Comparator Or BaselineLate-stage amide coupling route: 45-55% yield
Quantified Difference~35% absolute increase in final step yields
ConditionsStandard N-alkylation vs. EDC/HOBt mediated amide coupling at 10-gram scale

Procuring the pre-formed building block significantly lowers the cost of goods sold (COGS) and accelerates scale-up manufacturing timelines.

pKa and API Salt Formation

The aliphatic nature of the piperazine ring in CAS 187221-43-8 provides a highly basic secondary amine center, which is critical for generating stable, water-soluble API salts (e.g., hydrochlorides or mesylates). When compared to N-aryl piperazine building blocks, which suffer from delocalization of the nitrogen lone pair into the aromatic ring, this aliphatic intermediate ensures a sufficiently high pKa to maintain complete ionization at physiological pH in the stomach, thereby maximizing oral bioavailability [1].

Evidence DimensionBasic pKa of the reactive piperazine nitrogen
Target Compound DataAliphatic piperazine intermediate: pKa ~ 8.8
Comparator Or BaselineN-aryl piperazine intermediate: pKa ~ 6.5
Quantified Difference> 2 log units higher basicity
ConditionsPotentiometric titration in aqueous solution at 25°C

Selecting this highly basic intermediate ensures that the resulting API can be easily formulated into a highly soluble salt, bypassing costly complex formulation strategies.

Dual 5-HT/D2 Receptor Modulator Synthesis

This intermediate is a highly effective starting material for developing atypical antipsychotics and anxiolytics. The ethyl linker and basic piperazine provide the exact pharmacophore geometry required for high-affinity GPCR binding, while the 4-fluorobenzamide moiety ensures the metabolic stability necessary for once-daily oral dosing [1].

Multi-Target Ligands for Neurodegeneration

In Alzheimer's and Parkinson's disease research, this compound serves as a highly reliable anchor module. The reactive secondary amine allows for facile conjugation to acetylcholinesterase (AChE) inhibitors or MAO-B inhibitors, creating potent bivalent ligands with excellent blood-brain barrier (BBB) penetrability [2].

Kinase Inhibitor Library Generation

For industrial medicinal chemistry teams building libraries of targeted kinase inhibitors, procuring this pre-assembled building block enables rapid, high-yielding parallel synthesis via late-stage SNAr or cross-coupling reactions, bypassing the bottlenecks of multi-step linear syntheses [3].

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

251.14339037 g/mol

Monoisotopic Mass

251.14339037 g/mol

Heavy Atom Count

18

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